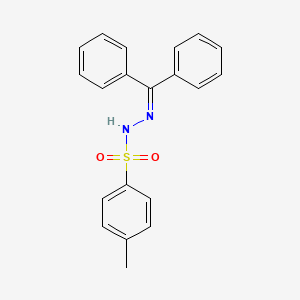

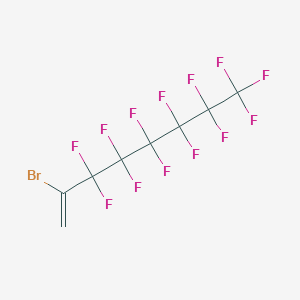

![molecular formula C15H14O3 B1597526 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-73-9](/img/structure/B1597526.png)

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

货号 B1597526

CAS 编号:

669713-73-9

分子量: 242.27 g/mol

InChI 键: RWCAHCLLXAXLGN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the molecular weight of 242.27 . It is also known as 2-BIPHENYL-(3’-METHOXY)ACETIC ACID .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of boron reagents, which have been developed with properties tailored for application under specific coupling conditions . Another method involves the palladium-catalyzed thioallylation method .Molecular Structure Analysis

The molecular structure of “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings and an acetic acid group attached to the other .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The specific reactions that “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” undergoes would depend on the reaction conditions and the presence of other reactants.科学研究应用

Organic Chemistry

- Application : The compound is used in the generation of ortho-Brominated para-Substituted Phenols .

- Method : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .

- Results : Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH .

Bioresources and Bioprocessing

- Application : The compound is used in the production of Ferulic acid by metabolically engineered Escherichia coli .

- Method : The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p-coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O-methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .

- Results : The engineered E. coli strain produced 212 mg/L of Ferulic acid with 11.8 mg/L caffeic acid residue .

Medical Imaging

- Application : As a molecular component of multiple iodized aromatic compounds, methoxyacetic acid was once used in X-ray contrast agents .

- Results : In laboratory tests, methoxyacetic acid inhibits the growth of tumor cells .

Synthesis of Phenylacetone

- Field : Organic Chemistry

- Application : Phenylacetic acid, which is structurally similar to the compound , can be used in the illicit production of phenylacetone . Phenylacetone is used in the manufacture of substituted amphetamines .

- Method : The synthesis of phenylacetone involves the condensation of phenylacetic acid with acetic anhydride .

- Results : The reaction yields phenylacetone, a precursor to amphetamine .

Production of Polychlorinated Biphenyls (PCBs)

- Field : Industrial Chemistry

- Application : Biphenyl, which shares a similar structure with the compound , is a starting material for the production of polychlorinated biphenyls (PCBs) .

- Method : The production of PCBs involves the direct chlorination of biphenyl .

- Results : The reaction yields PCBs, which were once widely used as dielectric fluids and heat transfer agents .

Inhibition of Tumor Cell Growth

- Field : Medical Research

- Application : Methoxyacetic acid, a component of the compound , has been found to inhibit the growth of tumor cells in laboratory tests .

- Method : The method of application is not specified .

- Results : The results show a decrease in tumor cell growth when treated with methoxyacetic acid .

Antiseptic

- Field : Medical Research

- Application : Acetic acid, which shares a similar structure with the compound , can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others .

- Method : The method of application is not specified .

- Results : The results show a decrease in bacterial growth when treated with acetic acid .

Cervical Cancer Screening

- Field : Medical Research

- Application : Acetic acid is also used in cervical cancer screening .

- Method : The method of application is not specified .

- Results : The results show that acetic acid can be used to detect cervical cancer .

Lysis of Red Blood Cells

- Field : Medical Research

- Application : Acetic acid is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .

- Method : The method of application is not specified .

- Results : The results show that acetic acid can be used to lyse red blood cells .

属性

IUPAC Name |

2-[4-(3-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCAHCLLXAXLGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374842 |

Source

|

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid | |

CAS RN |

669713-73-9 |

Source

|

| Record name | 3′-Methoxy[1,1′-biphenyl]-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

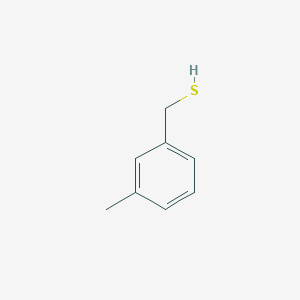

(3-Methylphenyl)methanethiol

25697-56-7

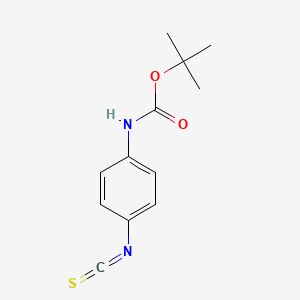

N-Boc-4-isothiocyanatoaniline

89631-75-4

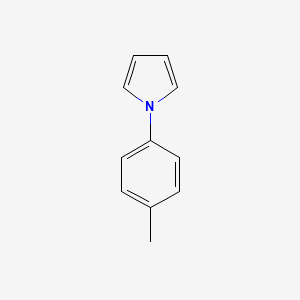

1-(4-Methylphenyl)-1H-pyrrole

827-60-1

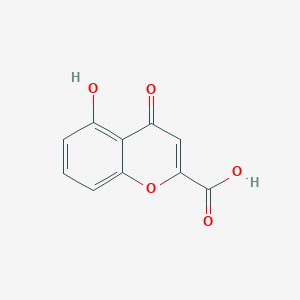

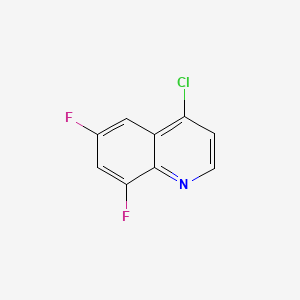

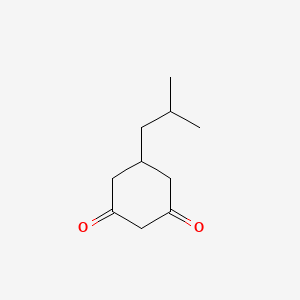

![Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1597457.png)

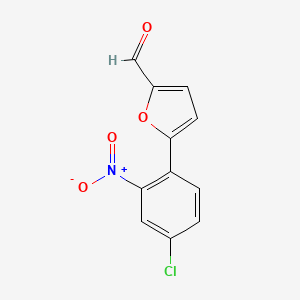

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)

![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)